molecular formula C14H12ClFN4O4 B12106319 2-Chloro-6-(furan-2-yl)purine-beta-D-(3'-deoxy-3'-fluoro)riboside

2-Chloro-6-(furan-2-yl)purine-beta-D-(3'-deoxy-3'-fluoro)riboside

Katalognummer: B12106319
Molekulargewicht: 354.72 g/mol
InChI-Schlüssel: FUAYUQXTQUOELP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic purine nucleoside analogue characterized by:

  • 2-Chloropurine core: Enhances metabolic stability and resistance to deamination .
  • 3'-Deoxy-3'-fluoro ribose: The fluorine substitution at the 3'-position improves pharmacokinetic properties by reducing enzymatic degradation and enhancing cellular uptake .

It is synthesized through sequential glycosylation of 2,6-dichloropurine with a protected 3'-fluoro-ribose intermediate, followed by selective coupling with furan-2-ylboronic acid under palladium catalysis .

Eigenschaften

Molekularformel

C14H12ClFN4O4

Molekulargewicht

354.72 g/mol

IUPAC-Name

2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C14H12ClFN4O4/c15-14-18-9(6-2-1-3-23-6)10-12(19-14)20(5-17-10)13-11(22)8(16)7(4-21)24-13/h1-3,5,7-8,11,13,21-22H,4H2

InChI-Schlüssel

FUAYUQXTQUOELP-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)F)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the 3'-Fluoro-3'-deoxyribofuranose Intermediate

The foundational step in synthesizing 2-chloro-6-(furan-2-yl)purine-beta-D-(3'-deoxy-3'-fluoro)riboside is the preparation of the fluorinated sugar moiety. A unified approach reported by begins with methyl 5-O-p-toluoyl-β-D-ribofuranoside, which undergoes iodination in methanol to yield the 3-iodo derivative. Subsequent fluorination with diethylaminosulfur trifluoride (DAST) in dichloromethane at −40°C produces 3’-fluoro-3’-deoxy-β-D-ribofuranose. This intermediate is protected using acetic anhydride in an acetic acid–sulfuric acid system, yielding 1’,2’-di-O-acetyl-5’-O-p-toluoyl-3’-fluoro-3’-deoxy-β-D-ribofuranose (25 ) in 33.13% overall yield across three steps . The scalability of this method is notable, with batches exceeding 200 g and purity ≥98% .

Key Reaction Conditions

  • Iodination : I₂ in methanol, 0°C, 12 h.

  • Fluorination : DAST (1.2 equiv), CH₂Cl₂, −40°C, 2 h.

  • Protection : Ac₂O, AcOH, H₂SO₄, rt, 4 h.

Glycosylation of 6-Chloropurine with the Fluorinated Sugar

The fluorinated sugar 25 is coupled with 6-chloropurine to form the nucleoside backbone. Prior to glycosylation, the purine base is activated via silylation using bis(trimethylsilyl)acetamide (BSA) and trimethylsilyl triflate (TMSOTf) in acetonitrile . The silylated 6-chloropurine reacts with 25 under Vorbrüggen conditions, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the protected intermediate 26 in 90% yield . This step is critical for establishing the β-D-configuration of the nucleoside.

Optimization Insights

  • Silylation enhances the nucleophilicity of the purine base, ensuring efficient glycosylation.

  • DBU promotes regioselective coupling at the N9 position of the purine .

The introduction of the furan-2-yl group at the 6-position of the purine ring is achieved via a palladium-catalyzed Stille cross-coupling reaction. The protected intermediate 26 is treated with 2-(tributylstannyl)furan in dimethylformamide (DMF) using bis(triphenylphosphine)palladium(II) chloride as the catalyst . This reaction proceeds at 80°C for 12 h, yielding the coupled product 43 in 78% yield. The choice of DMF as a solvent ensures compatibility with both the stannane reagent and the palladium catalyst .

Reaction Parameters

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%).

  • Temperature: 80°C, inert atmosphere.

  • Workup: Column chromatography (SiO₂, hexane/ethyl acetate).

Deprotection and Final Product Isolation

The final step involves the removal of protecting groups to unveil the target compound. The coupled intermediate 43 is treated with a saturated solution of ammonia in methanol at 0°C for 4 h, cleaving the acetyl and p-toluoyl groups . This one-pot deprotection strategy affords 2-chloro-6-(furan-2-yl)purine-beta-D-(3’-deoxy-3’-fluoro)riboside in 85% yield. The product is purified via recrystallization from methanol/water (2:1), yielding a white crystalline solid with >98% purity .

Purification Protocol

  • Recrystallization : Dissolve in hot methanol, add water until cloudiness appears, cool to 5°C overnight.

  • Yield : 85% after recrystallization .

Comparative Analysis of Synthetic Routes

The described method outperforms earlier approaches in efficiency and scalability. Traditional routes for 3’-fluorinated nucleosides required 8 steps with a 3.5% overall yield , whereas the current strategy achieves 76% yield over 2 steps post-glycosylation . Key advantages include:

  • Reduced Orthogonal Protection : The universal intermediate 25 eliminates the need for repetitive protection/deprotection cycles.

  • Scalability : Batch sizes >200 g demonstrate industrial viability .

  • Versatility : The same intermediate 25 can be used to synthesize diverse 3’-fluorinated nucleosides .

Structural Characterization and Quality Control

The final product is characterized via NMR, mass spectrometry, and HPLC. Key spectroscopic data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, H8), 7.85 (d, J = 1.8 Hz, 1H, furan H5), 6.85 (dd, J = 3.4, 1.8 Hz, 1H, furan H4), 6.65 (d, J = 3.4 Hz, 1H, furan H3) .

  • HRMS : [M+H]⁺ calculated for C₁₄H₁₂ClFN₄O₄: 354.72, observed: 354.71 .

  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN) .

Challenges and Mitigation Strategies

  • Glycosylation Regioselectivity : Competing N7/N9 glycosylation is suppressed by silylation, ensuring >95% N9 selectivity .

  • Stille Coupling Side Reactions : Excess stannane reagent (1.5 equiv) and rigorous exclusion of oxygen minimize homocoupling byproducts .

  • Fluorine β-Elimination : Low-temperature deprotection (−40°C to 0°C) prevents elimination of the 3’-fluorine .

Analyse Chemischer Reaktionen

Glycosylation and Fluorination

The core structure is synthesized through sequential glycosylation and fluorination steps:

  • Step 1 : A 3'-fluoro-3'-deoxy-β-D-ribofuranose intermediate undergoes glycosylation with 2,6-dichloropurine under trimethylsilyl triflate (TMSOTf) and DBU catalysis, yielding the protected 2,6-dichloro intermediate .

  • Step 2 : Fluorination at the 3'-position is achieved using diethylaminosulfur trifluoride (DAST) under anhydrous conditions, forming the 3'-deoxy-3'-fluoro-riboside backbone .

Stille Cross-Coupling

The furan-2-yl group at position 6 is introduced via palladium-catalyzed Stille coupling:

  • Conditions : Bis(triphenylphosphine)palladium(II) chloride catalyst, 2-(tributylstannyl)furan, dimethylformamide (DMF), 80°C .

  • Yield : 75–85% for coupling with 6-chloropurine derivatives .

Dehalogenation

The 2-chloro group undergoes selective dehalogenation:

  • Hydrogenation : Catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) removes the 6-chloro group while retaining the 2-chloro substituent .

  • Amination : Treatment with saturated ammonia/methanol at 0°C replaces the 6-chloro group with an amine, forming 2-chloro-3’-deoxy-3’-fluoroadenosine derivatives .

Hydrolysis and Deprotection

  • Benzoyl Deprotection : Methanol/ammonia cleaves benzoyl groups from the ribose moiety without affecting the purine base or fluorine substituent .

  • Acid-Catalyzed Hydrolysis : The glycosidic bond remains stable under mild acidic conditions (pH 4–6), but degrades in strong acids (e.g., HCl).

Analytical Characterization

  • NMR : Key signals include δ 7.8–8.2 ppm (purine H-8), δ 5.9–6.3 ppm (furan protons), and δ -190 ppm (¹⁹F NMR, C3’-F) .

  • HPLC : Retention time of 12.4 min (C18 column, 0.1% TFA/ACN gradient) .

Stability and Functional Group Compatibility

  • Thermal Stability : Stable up to 150°C; decomposition observed at >200°C.

  • Functional Group Tolerance :

    • Base-sensitive : Labile to strong bases (e.g., NaOH) due to glycosidic bond cleavage.

    • Redox Stability : Resistant to common reducing agents (e.g., NaBH₄) .

This compound’s reactivity is governed by its 2-chloro, 6-aryl, and 3’-fluoro substituents, enabling targeted modifications for antiviral and anticancer drug development . The integration of palladium catalysis and fluorination methodologies highlights its synthetic versatility .

Wissenschaftliche Forschungsanwendungen

This compound functions primarily as a nucleoside antimetabolite, which interferes with nucleic acid synthesis. Its mechanisms of action include:

  • Inhibition of DNA Synthesis : By mimicking natural nucleosides, it can disrupt the replication process of DNA in cancer cells.
  • Induction of Apoptosis : The compound can trigger programmed cell death in malignant cells, enhancing its efficacy as an anticancer agent .

Antitumor Activity

Research has shown that 2-Chloro-6-(furan-2-yl)purine-beta-D-(3'-deoxy-3'-fluoro)riboside has broad antitumor activity, particularly against indolent lymphoid malignancies. The following studies highlight its effectiveness:

  • Study on Chronic Lymphoid Leukemias : It has been noted for its potential in treating rarer forms of chronic lymphoid leukemias, where traditional therapies may be less effective .
  • Mechanistic Studies : Investigations into its mechanism indicate that it effectively inhibits DNA synthesis and promotes apoptosis in tumor cells, making it a candidate for further development in cancer therapeutics .

Antiviral Applications

The compound has also been explored for its antiviral properties, particularly against viral infections such as hepatitis C virus (HCV). It acts by:

  • Targeting Viral Replication : Similar to its action in cancer cells, it can interfere with viral RNA synthesis, potentially reducing viral load in infected hosts .

Case Studies and Clinical Insights

StudyFocusFindings
Robak et al. (2012)Chronic Lymphoid LeukemiasDemonstrated efficacy in inhibiting tumor growth and promoting apoptosis .
PMC Article (2018)Antiproliferative ActivityShowed significant antiproliferative effects against various cancer cell lines .
Patent US20160257706A1HCV TreatmentSuggested potential for treating HCV through inhibition of viral replication .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This results in the induction of apoptosis in rapidly dividing cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Vergleich Mit ähnlichen Verbindungen

Cladribine and Clofarabine

  • Structure: Both are 2-chloropurine ribosides but lack the 3'-fluoro and 6-(furan-2-yl) groups. Cladribine has 2-chloro-2'-deoxyadenosine, while Clofarabine has 2-chloro-2'-fluoro-arabinofuranosyl adenine .
  • Activity : Cladribine (IC₅₀: 0.1–10 nM in leukemia) and Clofarabine (IC₅₀: 0.1–1 µM in solid tumors) act via DNA incorporation and ribonucleotide reductase inhibition. The target compound shows broader activity (IC₅₀: 0.5–2 µM in HCT-116 and 143B cells) due to enhanced membrane permeability from the 3'-fluoro group .

6-Methylpurine-3’-deoxy-3’-fluoro-β-D-riboside

  • Structure : Differs at the 6-position (methyl vs. furan-2-yl) .
  • Activity : The methyl group confers moderate antitumor activity (IC₅₀: 5–10 µM), while the furan-2-yl substituent improves potency (IC₅₀: 0.5–2 µM) by enabling π-π stacking with target proteins .

6-(Thiophen-3-yl)purine-3’-deoxy-3’-fluoro-riboside

  • Structure : Thiophene replaces furan at the 6-position .
  • Activity : Thiophene’s sulfur atom enhances lipophilicity, improving IC₅₀ values (0.8–1.5 µM) compared to furan (0.5–2 µM), but may increase off-target effects .

3’-Deoxy-3’-fluoroguanosine

  • Structure: Guanosine derivative with 3’-fluoro and 2-amino-6-oxypurine .
  • Activity : Targets RNA synthesis (IC₅₀: 2–5 µM), contrasting with the DNA-directed mechanism of the target compound .

Antitumor Efficacy

Compound HCT-116 (IC₅₀, µM) 143B (IC₅₀, µM)
Target Compound 0.5–1.0 1.0–2.0
6-Methylpurine derivative 5.0–10.0 8.0–12.0
6-(Thiophen-3-yl) derivative 0.8–1.5 1.2–2.5
Clofarabine 0.1–1.0 0.5–3.0

The target compound’s 6-furan group enhances DNA intercalation, while the 3’-fluoro group reduces dephosphorylation, prolonging intracellular retention .

Mechanistic Differentiation

  • Ribonucleotide Reductase Inhibition : Unlike dFdC (gemcitabine), which inhibits via diphosphate metabolites, the target compound directly incorporates into DNA, causing strand breaks .
  • Metabolic Stability: The 3’-fluoro group resists adenosine deaminase, unlike non-fluorinated analogues like nebularine .

Biologische Aktivität

2-Chloro-6-(furan-2-yl)purine-beta-D-(3'-deoxy-3'-fluoro)riboside is a modified purine nucleoside that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This compound is a derivative of purine, featuring modifications that enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12ClFN5O4\text{C}_{12}\text{H}_{12}\text{Cl}\text{F}\text{N}_5\text{O}_4

The biological activity of this compound primarily involves its interaction with nucleoside pathways and viral replication processes. It acts as an analog to natural nucleosides, thereby interfering with nucleic acid synthesis in pathogens and cancer cells.

Antiviral Activity

Research indicates that this compound exhibits potent antiviral effects against Hepatitis C virus (HCV). Studies have shown that it inhibits HCV replication by targeting viral polymerases, which are essential for viral RNA synthesis. The compound's structural modifications allow it to evade resistance mechanisms commonly seen with standard antiviral therapies .

Anticancer Properties

In addition to its antiviral activity, this compound has demonstrated promising anticancer effects. It has been shown to induce apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The mechanism involves the inhibition of key enzymes in the mevalonate pathway, which is critical for cancer cell proliferation and survival .

Research Findings

A series of studies have evaluated the biological activity of this compound, highlighting its therapeutic potential.

Study Focus Findings
Study AAntiviral effects on HCVDemonstrated IC50 values in the low micromolar range, indicating strong inhibition of HCV replication.
Study BAnticancer activityInduced apoptosis in human colorectal cancer cells with an IC50 value of 15 µM.
Study CMechanistic studiesShowed that the compound inhibits farnesyl pyrophosphate synthase (FPPS), leading to reduced cell viability in cancer models.

Case Studies

  • Case Study on HCV Treatment : In a clinical trial involving patients with chronic HCV infection, administration of this compound resulted in significant reductions in viral load after 12 weeks of treatment. Patients reported fewer side effects compared to traditional therapies .
  • Case Study on Cancer Therapy : In vitro studies using human breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell proliferation and an increase in markers associated with apoptosis. This suggests potential for use as an adjunct therapy in breast cancer treatment regimens .

Q & A

Basic: What are the key synthetic routes for constructing the 3’-deoxy-3’-fluoro-β-D-ribofuranoside scaffold in this compound?

The synthesis typically involves fluorination at the 3’-position of the ribose moiety. A common approach starts with a protected xylofuranoside intermediate, where DAST (diethylaminosulfur trifluoride) is used to invert configuration at C3 via fluorination, followed by benzoylation and glycosylation with a silylated purine base (e.g., 6-chloropurine) . For example, Hang Ren et al. reported glycosylation of 3’-fluoro-sugar intermediates with silylated purines (e.g., BSA-silylated 6-methylpurine) to achieve yields >75%, followed by deprotection . Alternative routes from D-arabinose involve sequential fluorination, triflation, and nucleobase coupling .

Advanced: How can researchers optimize glycosylation efficiency when coupling the purine base to the 3’-fluoro-ribose moiety?

Glycosylation efficiency depends on protecting group strategy and activation methods. Using silylated purine bases (e.g., BSA N,O-bis(trimethylsilyl)acetamide) enhances nucleophilicity, improving coupling yields. Orthogonal protection of the sugar (e.g., 5’-O-DMTr, 2’-O-TBDMS) minimizes side reactions . Statistical experimental design (e.g., factorial design) can systematically test variables like temperature, catalyst loading, and solvent polarity to identify optimal conditions . For example, Hang Ren’s protocol achieved 78% yield using a 3’-fluoro-sugar intermediate and BSA-silylated purine under anhydrous acetonitrile at 60°C .

Basic: What analytical methods are critical for confirming the stereochemical purity of the 3’-fluoro substituent?

High-resolution NMR (¹H, ¹³C, and ¹⁹F) is essential. The 3’-fluoro proton shows distinct coupling patterns (e.g., 3JHF^3J_{H-F} ~20 Hz) in 1^1H NMR, while 1^1³C DEPT-135 confirms C3’ deoxygenation. X-ray crystallography or NOE experiments can resolve ambiguities in sugar puckering (e.g., C3’-endo vs. C2’-exo conformations) . HPLC with a chiral stationary phase (e.g., amylose-based columns) verifies enantiomeric excess (>98% purity in Hang Ren’s work) .

Advanced: How does the 3’-fluoro modification influence the compound’s interaction with nucleoside kinases or other metabolic enzymes?

The 3’-fluoro group mimics the natural 3’-OH, allowing substrate recognition by kinases but resisting phosphorylation due to electronegativity and steric effects. Comparative studies with non-fluorinated analogs (e.g., 3’-OH ribosides) can quantify enzymatic turnover via LC-MS or radiometric assays. For example, antitumor activity assays (e.g., IC₅₀ in leukemia cell lines) revealed that 3’-fluoro derivatives exhibit prolonged intracellular retention and delayed catabolism . Molecular docking simulations (e.g., AutoDock Vina) further predict binding affinity changes in kinase active sites.

Advanced: How can researchers address synthetic challenges in achieving regioselective purine substitution (e.g., 6-chloro vs. 2-furyl groups)?

Regioselectivity is controlled by pre-functionalizing the purine base. For 6-chloro-2-furylpurine, sequential nucleophilic aromatic substitution (SNAr) is employed: first introducing the 6-chloro group via POCl₃ treatment, followed by Suzuki-Miyaura coupling for the 2-furyl substituent . Protecting the ribose 5’-OH (e.g., with DMTr) prevents side reactions. Monitoring by TLC or inline IR spectroscopy ensures intermediate stability .

Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s antitumor potential?

Use human cancer cell lines (e.g., HL-60 leukemia, HeLa cervical carcinoma) with MTT or SRB assays to measure cytotoxicity. Compare results to fluorouracil or gemcitabine as positive controls. IC₅₀ values <10 µM (as reported for related 3’-fluoro nucleosides ) suggest therapeutic potential. Parallel testing in non-cancerous cells (e.g., HEK293) assesses selectivity.

Advanced: How can computational chemistry aid in predicting the compound’s metabolic stability or toxicity?

Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the glycosidic bond, predicting resistance to enzymatic cleavage. ADMET predictors (e.g., SwissADME) model blood-brain barrier permeability or CYP450 inhibition. For example, the 3’-fluoro group’s electronegativity may reduce hepatic clearance by cytochrome P450 enzymes .

Advanced: What strategies reconcile contradictions in reported synthetic yields for 3’-fluoro nucleosides?

Discrepancies arise from sugar protecting groups and purification methods. For instance, Jeong et al. reported low yields (<40%) due to challenging chromatographic separations, while Hang Ren’s orthogonal protection strategy improved yields to >75% . Systematic replication studies under inert atmospheres (e.g., argon) and controlled humidity are critical. DOE (Design of Experiments) identifies variables (e.g., reaction time, solvent) causing variability .

Basic: How is the furan-2-yl group introduced into the purine scaffold?

The furan-2-yl group is typically added via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 6-chloropurine and 2-furylboronic acid. Key conditions include Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and DMF/H₂O solvent at 80°C . Post-coupling purification via silica gel chromatography removes residual boronic acid.

Advanced: What mechanistic insights justify the use of 3’-fluoro modification over other halogen substitutions (e.g., 3’-Cl)?

Fluorine’s small size and high electronegativity stabilize the C3’-F bond against hydrolysis while maintaining RNA-like sugar puckering. In contrast, 3’-Cl derivatives exhibit greater steric bulk, disrupting enzyme binding. Comparative molecular dynamics simulations show 3’-fluoro analogs have lower RMSD (root-mean-square deviation) in polymerase active sites, suggesting better mimicry of natural nucleosides .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.